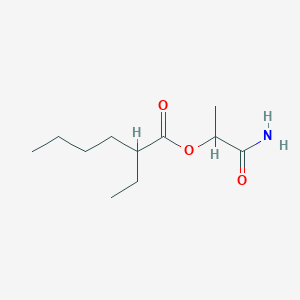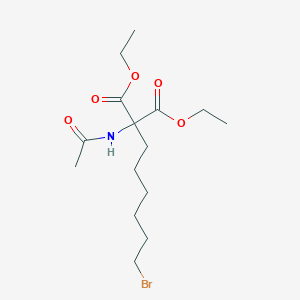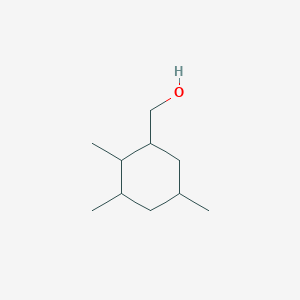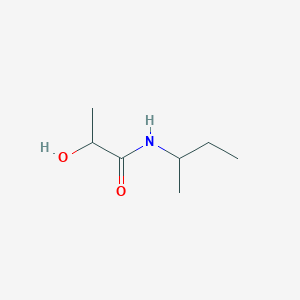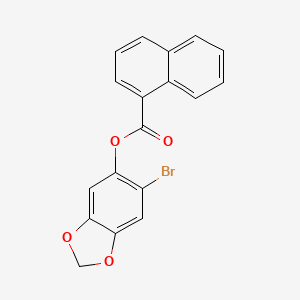
Benzene--hexafluorobenzene (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene–hexafluorobenzene (1/1) is a compound formed by the interaction of benzene (C₆H₆) and hexafluorobenzene (C₆F₆). This compound is notable for its unique properties arising from the combination of a hydrocarbon and a perfluorinated aromatic compound. Benzene is a well-known aromatic hydrocarbon, while hexafluorobenzene is a perfluorinated derivative of benzene where all hydrogen atoms are replaced by fluorine atoms .
Preparation Methods
The preparation of benzene–hexafluorobenzene (1/1) involves the combination of benzene and hexafluorobenzene in a 1:1 molar ratio. The interaction between these two compounds can be facilitated under specific conditions to form a stable adduct. The direct synthesis of hexafluorobenzene from benzene and fluorine is not practical; instead, hexafluorobenzene is typically prepared by reacting halogenated benzene with alkali fluorides . For example, hexachlorobenzene reacts with potassium fluoride to produce hexafluorobenzene and potassium chloride .
Chemical Reactions Analysis
Benzene–hexafluorobenzene (1/1) can undergo various chemical reactions, including nucleophilic aromatic substitution. Hexafluorobenzene, in particular, is known for its reactivity towards nucleophiles due to the electron-withdrawing effect of the fluorine atoms . Common reagents used in these reactions include sodium hydrosulfide, which reacts with hexafluorobenzene to form pentafluorothiophenol and sodium fluoride . The major products formed from these reactions depend on the specific nucleophile and reaction conditions used.
Scientific Research Applications
Benzene–hexafluorobenzene (1/1) has several scientific research applications, particularly in the fields of chemistry and materials science. Hexafluorobenzene is used as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its distinctive spectroscopic properties . It also forms complexes with various aromatic compounds, which can be studied to understand intermolecular interactions and molecular recognition processes . Additionally, hexafluorobenzene has been used as a sensitive indicator of tumor oxygenation in medical research .
Mechanism of Action
The mechanism of action of benzene–hexafluorobenzene (1/1) involves the interaction between the electron-rich benzene and the electron-deficient hexafluorobenzene. This interaction is primarily driven by electrostatic forces and π-π stacking interactions. The molecular targets and pathways involved in these interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Benzene–hexafluorobenzene (1/1) can be compared with other similar compounds, such as hexachlorobenzene, hexabromobenzene, and hexaiodobenzene . These compounds are also perhalogenated derivatives of benzene, but they differ in the type of halogen atoms present. Hexafluorobenzene is unique due to the small size of fluorine atoms, which allows the benzene ring to remain planar and retain its aromaticity . This property distinguishes hexafluorobenzene from other perhalogenated benzenes, which tend to have buckled structures due to steric clashes between larger halogen atoms .
Conclusion
Benzene–hexafluorobenzene (1/1) is a compound with unique properties and diverse applications in scientific research. Its preparation involves the combination of benzene and hexafluorobenzene, and it undergoes various chemical reactions, particularly nucleophilic aromatic substitution. The compound’s distinctive properties make it valuable in fields such as NMR spectroscopy and medical research. Comparing it with similar compounds highlights its uniqueness, particularly in terms of its planar structure and retained aromaticity.
Properties
CAS No. |
783-33-5 |
|---|---|
Molecular Formula |
C12H6F6 |
Molecular Weight |
264.17 g/mol |
IUPAC Name |
benzene;1,2,3,4,5,6-hexafluorobenzene |
InChI |
InChI=1S/C6F6.C6H6/c7-1-2(8)4(10)6(12)5(11)3(1)9;1-2-4-6-5-3-1/h;1-6H |
InChI Key |
NOJOEBYKHSSSBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=C1.C1(=C(C(=C(C(=C1F)F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


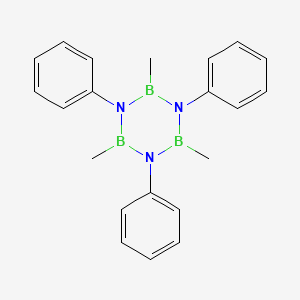
![2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B14742635.png)
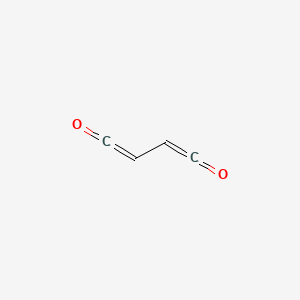
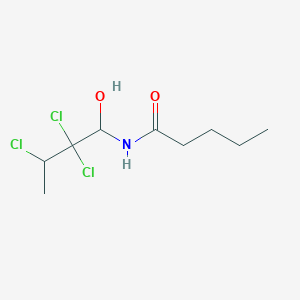


![2-{[(E)-(1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]amino}benzoic acid](/img/structure/B14742654.png)
